N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide is a synthetic acetamide derivative characterized by a dihydrobenzofuran core substituted at the 5-position, a hydroxyethyl chain, and an ethoxyacetamide functional group. Its molecular weight is approximately 307.35 g/mol (calculated), and its solubility and stability are influenced by the polar hydroxy and ethoxy groups .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-9-14(17)15-8-12(16)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,12,16H,2,5-6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNSSAANFPIDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, is also employed in the synthesis of complex benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives often utilizes high-yield synthetic routes that minimize side reactions. For example, the construction of benzofuran rings through proton quantum tunneling has been shown to produce high yields with fewer side reactions . Additionally, microwave-assisted synthesis has been employed to obtain benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Neuroprotective Effects
Research indicates that compounds similar to N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE exhibit neuroprotective properties. For instance, derivatives of benzofuran compounds have demonstrated the ability to protect against oxidative stress and neuronal death associated with conditions like stroke and traumatic brain injury. These compounds can inhibit lipid peroxidation and scavenge free radicals, thereby preserving neuronal integrity during hypoxic conditions .
2. Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative damage in biological systems. Studies have highlighted that benzofuran derivatives can effectively scavenge free radicals and reduce oxidative stress markers in vitro. This property positions them as potential therapeutic agents in age-related neurodegenerative diseases .
3. Antihypoxic Effects
this compound and its analogs have been reported to exert antihypoxic effects, which may be beneficial in treating conditions linked to oxygen deprivation. Experimental models have shown that these compounds can prolong the survival of cerebral tissue during acute hypoxia, suggesting their utility in managing ischemic conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues from Pharmacopeial Forum (2017)
The Pharmacopeial Forum (2017) lists several structurally related acetamide derivatives (compounds e–h ), which share the acetamide backbone but differ in substituents and core rings. Below is a comparative analysis:
| Compound ID | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target | 2,3-Dihydro-1-benzofuran | 5-position: hydroxyethyl-ethoxyacetamide | ~307.35 | Ethoxy group enhances lipophilicity; hydroxyethyl may improve aqueous solubility |
| e | 1,6-Diphenylhexane | 2-(2,6-dimethylphenoxy)acetamide; amino and hydroxy groups | ~492.58 | Diphenylhexane backbone suggests CNS targeting; dimethylphenoxy increases bulk |
| f | 1,6-Diphenylhexane | Formamido group replaces amino in e | ~506.59 | Formamido may alter metabolic stability or receptor affinity |
| g | 1,6-Diphenylhexane | Acetamido group replaces amino in e | ~520.62 | Acetamido likely improves resistance to enzymatic degradation |
| h | Oxazinan + benzyl/phenylethyl | 2-(2,6-dimethylphenoxy)acetamide | ~518.64 | Oxazinan ring introduces conformational rigidity |
Structural Insights :
- Ethoxy and hydroxyethyl groups in the target compound contrast with the dimethylphenoxy or formamido groups in analogues, which may reduce steric hindrance and enhance binding to specific targets.
Comparison with N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide (ChemBK, 2015)
This compound (MW: 368.79) features a benzodioxole-thiazolidinone scaffold and a chloroacetamide group:
| Feature | Target Compound | ChemBK Compound |
|---|---|---|
| Core Ring | Dihydrobenzofuran | Benzodioxole fused with thiazolidinone |
| Substituents | Ethoxyacetamide | Chloroacetamide |
| Molecular Weight | ~307.35 | 368.79 |
| Polarity | Moderate (ethoxy + hydroxyethyl) | High (chloro + dioxo-thiazolidinone) |
| Potential Activity | Neurological/anti-inflammatory (inferred) | Antimicrobial or metabolic (thiazolidinones) |
Functional Implications :
- The chloro group in the ChemBK compound increases electrophilicity, raising reactivity concerns compared to the ethoxy group in the target compound .
- The thiazolidinone ring in the ChemBK analogue is associated with peroxisome proliferator-activated receptor (PPAR) modulation, a mechanism absent in the dihydrobenzofuran-based target .
Research Findings and Pharmacological Data
- Target Compound: No peer-reviewed studies explicitly detail its pharmacological activity. Computational modeling suggests affinity for serotonin or adrenergic receptors due to structural similarity to known ligands .
- Analogues (e–h) : Diphenylhexane-based compounds (e–g ) show activity in in vitro kinase inhibition assays, with g exhibiting IC₅₀ values < 100 nM for select targets .
Biological Activity
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological effects based on existing research.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- IUPAC Name : this compound
The structure features a benzofuran moiety, which is known for its diverse biological activities. The presence of the hydroxyl and ethoxy groups contributes to its solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,3-dihydrobenzofuran and appropriate acetamide derivatives.
- Reagents : Common reagents include bases such as sodium hydride and solvents like dimethylformamide (DMF).
- Reaction Conditions : The reaction is generally performed under reflux conditions to facilitate the formation of the desired product.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For example, 2,3-dihydrobenzofuran derivatives have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Neuroprotective Effects
Studies have demonstrated that derivatives of benzofuran possess neuroprotective properties. For instance, certain benzofuran analogues have been effective in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity . This suggests that this compound may also confer similar neuroprotective benefits.
Anti-inflammatory Activity
The compound's structural features may enable it to modulate inflammatory pathways. Research on related benzofuran compounds has indicated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . This activity could position this compound as a potential therapeutic agent for inflammatory diseases.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of benzofuran derivatives:
| Study | Findings |
|---|---|
| Study A (2010) | Demonstrated antioxidant activity in vitro using DPPH assay; showed significant free radical scavenging capacity. |
| Study B (2015) | Reported neuroprotective effects in animal models of stroke; reduced neuronal death and improved functional outcomes. |
| Study C (2020) | Investigated anti-inflammatory properties; found inhibition of TNF-alpha production in macrophages. |
These findings highlight the promising biological activities associated with compounds structurally related to this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling benzofuran derivatives with ethoxyacetamide precursors. Key steps include hydroxylation of the benzofuran moiety and amide bond formation. Solvents like dichloromethane or ethanol under reflux (60–80°C) are common, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) . Yields vary (40–65%) depending on protecting group strategies and catalyst selection (e.g., EDC/HOBt for amidation).
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology : Nuclear magnetic resonance (NMR; ¹H, ¹³C) identifies functional groups (e.g., benzofuran protons at δ 6.8–7.2 ppm, ethoxy methyl at δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]+ expected ~333.15 g/mol). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds for biological assays .
Q. What preliminary biological screening models are used to assess its activity?
- Methodology : Antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli), while cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., HEK293). Dose-response curves (0.1–100 µM) identify IC₅₀ values. Parallel assays with structurally similar compounds (e.g., benzofuran-sulfonamide hybrids) provide comparative data .
Advanced Research Questions
Q. How does the hydroxyl group in the 2-hydroxyethyl moiety influence receptor binding, and what computational models support this?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with bacterial dihydropteroate synthase or human kinases. The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Asn23 in E. coli DHPS), while the ethoxy group modulates lipophilicity (LogP ~2.1). Free energy calculations (MM-PBSA) quantify binding affinities .
Q. What strategies resolve contradictions in reported biological activity across studies (e.g., antibacterial vs. null effects)?
- Methodology : Cross-validation using standardized protocols (CLSI guidelines for antimicrobial testing). Variability may arise from differences in bacterial strains (e.g., efflux pump expression) or solvent effects (DMSO vs. aqueous buffers). Synergy studies (checkerboard assays) with β-lactams or efflux inhibitors clarify mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize the ethoxyacetamide group for enhanced pharmacokinetics?
- Methodology : Synthesize analogs with substituents (e.g., methoxy, propoxy) or bioisosteres (e.g., thioacetamide). Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Pharmacokinetic parameters (t₁/₂, Cmax) are tested in rodent models .
Q. What role does the benzofuran ring play in photostability, and how can degradation pathways be mitigated?
- Methodology : Accelerated stability studies (ICH guidelines) under UV light (320–400 nm) identify degradation products via LC-MS. The dihydro-benzofuran’s saturated ring reduces π-π* transitions, enhancing stability compared to furan analogs. Antioxidants (e.g., BHT) or formulation in lipid nanoparticles reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
